4-phenyl-N-(2,4,6-trimethoxybenzylidene)-1-piperazinamine
CAS No.:
Cat. No.: VC9021502
Molecular Formula: C20H25N3O3
Molecular Weight: 355.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H25N3O3 |
|---|---|
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | (E)-N-(4-phenylpiperazin-1-yl)-1-(2,4,6-trimethoxyphenyl)methanimine |
| Standard InChI | InChI=1S/C20H25N3O3/c1-24-17-13-19(25-2)18(20(14-17)26-3)15-21-23-11-9-22(10-12-23)16-7-5-4-6-8-16/h4-8,13-15H,9-12H2,1-3H3/b21-15+ |
| Standard InChI Key | RFRMNKNWRBAWJD-RCCKNPSSSA-N |
| Isomeric SMILES | COC1=CC(=C(C(=C1)OC)/C=N/N2CCN(CC2)C3=CC=CC=C3)OC |
| SMILES | COC1=CC(=C(C(=C1)OC)C=NN2CCN(CC2)C3=CC=CC=C3)OC |
| Canonical SMILES | COC1=CC(=C(C(=C1)OC)C=NN2CCN(CC2)C3=CC=CC=C3)OC |
Introduction
1. Introduction to the Compound
4-phenyl-N-(2,4,6-trimethoxybenzylidene)-1-piperazinamine is a chemical compound that likely belongs to the class of piperazine derivatives. Piperazine compounds are widely studied in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and CNS-modulating properties.
2. Potential Applications
Medicinal Chemistry
-
CNS Activity:
-
Piperazine derivatives are known for their activity as serotonin or dopamine receptor modulators. The phenyl and trimethoxybenzylidene groups may enhance binding affinity to specific receptor subtypes.
-
-
Antimicrobial Properties:
-
Compounds with methoxy substitutions on aromatic rings often exhibit antibacterial or antifungal activity.
-
-
Anticancer Potential:
-
Methoxy-substituted benzylidene derivatives have been studied for their cytotoxic effects on cancer cells due to their ability to disrupt cellular signaling pathways.
-
Pharmacological Insights
The combination of a piperazine core with aromatic substituents suggests potential activity in modulating protein-protein interactions or enzyme inhibition. For example:
-
The trimethoxybenzylidene group may enhance lipophilicity and membrane permeability.
-
The phenyl group provides hydrophobic interactions critical for receptor binding.
3. Synthetic Pathways
The synthesis of such a compound typically involves:
-
Formation of the Piperazine Core:
-
Starting from commercially available piperazine derivatives.
-
-
Benzylidene Substitution:
-
Reacting the piperazine derivative with an aldehyde or ketone containing the trimethoxybenzene group under reductive amination conditions.
-
-
Phenyl Group Introduction:
-
Using alkylation or acylation reactions to attach the phenyl group to the piperazine framework.
-
4. Research Directions
Biological Screening
-
Testing for receptor binding affinities (e.g., serotonin or dopamine receptors).
-
Evaluating antimicrobial efficacy against resistant bacterial strains.
-
Screening for cytotoxic effects in various cancer cell lines.
5. Data Table Example
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₆H₂₀N₂O₃ |
| Molecular Weight | ~288 g/mol |
| Functional Groups | Piperazine, Phenyl, Trimethoxybenzylidene |
| Potential Applications | CNS modulation, Antimicrobial, Anticancer |
| Synthetic Methodology | Reductive amination |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume